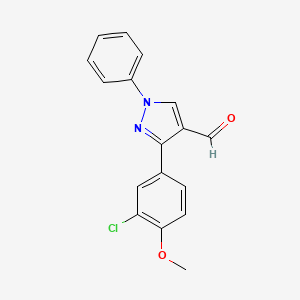
Boc-Ala(2-Anth)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Ala(2-Anth)-OH, also known as tert-butoxycarbonyl-L-alanine-2-anthranilic acid, is a compound used in peptide synthesis. It is a derivative of alanine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group. The compound is often used in the synthesis of peptides due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala(2-Anth)-OH typically involves the protection of the amino group of alanine with a Boc group, followed by the introduction of the 2-anthranilic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Boc-Ala(2-Anth)-OH undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to expose the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like DIC and HOBt.
Oxidation and Reduction Reactions: The anthranilic acid moiety can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
DIC and HOBt: Used for coupling reactions to form peptide bonds.
Trifluoroacetic Acid (TFA): Used to remove the Boc protecting group.
Organic Solvents: Dichloromethane, dimethylformamide, and others are commonly used as reaction media.
Major Products Formed
The major products formed from reactions involving this compound are peptides and peptide derivatives. The compound is often used as an intermediate in the synthesis of larger peptide chains.
Aplicaciones Científicas De Investigación
Boc-Ala(2-Anth)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and peptide-based compounds.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and biopolymers.
Mecanismo De Acción
The mechanism of action of Boc-Ala(2-Anth)-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed to expose the free amino group, allowing the peptide to interact with its target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Ala-OH: A simpler derivative of alanine with a Boc protecting group.
Boc-Gly-OH: A Boc-protected glycine derivative.
Boc-Val-OH: A Boc-protected valine derivative.
Uniqueness
Boc-Ala(2-Anth)-OH is unique due to the presence of the 2-anthranilic acid moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and peptide-based compounds.
Propiedades
IUPAC Name |
(2S)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)11-14-8-9-17-12-15-6-4-5-7-16(15)13-18(17)10-14/h4-10,12-13,19H,11H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHOOVNFURBFF-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2599688.png)

![1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2599692.png)

![1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2599694.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-(3-fluorobenzenesulfonyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2599697.png)

![N'-(3-methoxyphenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2599701.png)




![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2599710.png)
